3-Bromo-6,7-dihydroindolizin-8(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-indolizin-8-one |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-3-6-7(11)2-1-5-10(6)8/h3-4H,1-2,5H2 |
InChI Key |
ODHYQNKOIVOQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC=C(N2C1)Br |
Origin of Product |
United States |
Retrosynthetic Analysis and Advanced Synthetic Methodologies for 3 Bromo 6,7 Dihydroindolizin 8 5h One
Strategic Approaches to the 6,7-Dihydroindolizin-8(5H)-one Core Synthesis
The construction of the foundational 6,7-dihydroindolizin-8(5H)-one skeleton is a critical first step. This bicyclic system, featuring a fused pyridine (B92270) and pyrrole (B145914) ring, can be assembled through several powerful synthetic disconnections.
Cyclocondensation and Annulation Reactions Involving Pyridine and Pyrrole Precursors
One of the most direct and convergent approaches to the indolizinone core involves the condensation and subsequent cyclization of suitably functionalized pyridine and pyrrole derivatives. These reactions build the bicyclic structure in a single or a few steps.
A notable example involves the reaction of 2-pyridylacetates with α,β-unsaturated carbonyl compounds. A metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed, offering a broad substrate scope and moderate to excellent yields (up to 99%). nih.gov This method highlights the potential of cascade reactions to rapidly construct the indolizine (B1195054) core without the need for transition metal catalysts. nih.gov
Another strategy employs the reaction of pyridines with α-substituted allenoates, catalyzed by iron, which proceeds through an annulation followed by aerobic oxidation to furnish functionalized indolizines.
1,3-Dipolar Cycloaddition Pathways to the Indolizinone Skeleton
1,3-Dipolar cycloaddition reactions represent a powerful tool for the construction of five-membered rings and have been effectively applied to the synthesis of the indolizinone skeleton. wikipedia.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org
A key strategy involves the Rh(II)-catalyzed 1,3-dipolar cycloaddition of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one with methyl acrylate. nih.gov This reaction generates a methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate, which serves as a versatile intermediate for further functionalization. nih.govacs.org The versatility of this approach is demonstrated by the subsequent palladium-mediated C-N coupling of the triflate with various anilines to produce a range of 6-(arylamino)-substituted indolizinones. nih.govacs.org
The choice of dipolarophile can control the regioselectivity of the cycloaddition, allowing for divergent access to different functionalized N-fused pyrrolidinyl spirooxindoles. mdpi.com Isatin-derived azomethine ylides, generated in situ, are common dipoles in these reactions. mdpi.com
Transition Metal-Catalyzed Cyclizations and Cascade Processes in Indolizinone Formation
Transition metal catalysis offers a highly efficient and versatile platform for the synthesis of the indolizinone core, often proceeding through elegant cyclization and cascade pathways. researchgate.net
Platinum(II) catalysts, such as PtCl2 and PtCl4, have been shown to effectively catalyze the cycloisomerization of pyridine propargylic alcohols and their derivatives to yield indolizine and indolizinone heterocycles. nih.gov The efficiency of this transformation can be significantly enhanced by the addition of bulky, electron-rich phosphine (B1218219) ligands. nih.gov
Gold-catalyzed synthesis of 5,6-dihydro-8H-indolizin-7-ones has been developed from N-(pent-2-en-4-ynyl)-β-lactams. nih.gov This reaction proceeds via a 5-exo-dig cyclization of the β-lactam nitrogen onto the gold-activated alkyne, followed by fragmentation of the amide bond. nih.gov
Palladium-catalyzed reactions have also been extensively explored. A notable example is the intramolecular Heck cyclization of 6-(2-bromophenylamino)-2,3-dihydro-1H-indolizin-5-one to form 1,2,3,6-tetrahydroindolizino[6,7-b]indol-5-ones. nih.govacs.org Furthermore, palladium-catalyzed arylation/cyclization cascade reactions of aryl halides with propargylic esters or ethers provide a direct route to highly functionalized N-fused pyrroloheterocycles. organic-chemistry.org
The choice of metal catalyst can even lead to divergent regioselectivity. For instance, catalyst-controlled 5-exo versus 6-endo cyclizations have been achieved in the synthesis of indolinones and dihydroquinolinones from the same starting materials, highlighting the subtle control that can be exerted by the metal center. rsc.org
Methods for Regioselective Bromination within the Dihydroindolizinone System
Once the 6,7-dihydroindolizin-8(5H)-one core is established, the next critical step is the regioselective introduction of a bromine atom at the 3-position. The electronic nature of the indolizinone ring system dictates the preferred sites of electrophilic attack.
Direct Electrophilic Halogenation Strategies and Optimization
Direct electrophilic halogenation is a common method for introducing halogen atoms onto aromatic and heteroaromatic rings. wikipedia.org For the dihydroindolizinone system, reagents like N-bromosuccinimide (NBS) are typically employed. nih.gov
The regioselectivity of electrophilic bromination is highly dependent on the substitution pattern of the indolizinone core. For instance, in a stable synthetic bacteriochlorin, the presence of a 5-methoxy group directs electrophilic bromination with NBS exclusively to the 15-position in high yield. nih.gov In contrast, the absence of this directing group leads to a mixture of mono- and di-brominated products. nih.gov This underscores the importance of existing substituents in controlling the position of incoming electrophiles.
For the bromination of less activated or deactivated aromatic systems, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is often required to enhance the electrophilicity of the bromine. wikipedia.orgyoutube.comyoutube.com The reaction proceeds through the formation of a highly electrophilic complex that is then attacked by the aromatic ring. wikipedia.org
Functionalization via Organometallic Intermediates and Subsequent Bromination (e.g., Lithiation-Bromination)
An alternative to direct electrophilic bromination involves a two-step process of forming an organometallic intermediate followed by quenching with a bromine source. This approach can offer superior regiocontrol, particularly when direct halogenation is unselective.
A common strategy is ortho-lithiation, where a strong base like n-butyllithium is used to deprotonate a position adjacent to a directing group, followed by the addition of an electrophilic bromine source such as Br₂ or 1,2-dibromoethane. However, the direct bromination of aryllithium intermediates can sometimes lead to poor yields. organic-chemistry.org
An improved method involves the transmetalation of the initially formed aryllithium intermediate with a metal salt like zinc chloride (ZnCl₂). organic-chemistry.org The resulting organozinc species is generally more stable and less reactive than the corresponding organolithium compound. Subsequent bromination of this arylzinc intermediate often proceeds in much higher yields, providing a more reliable route to the desired bromoarene. organic-chemistry.org This lithiation-transmetalation-bromination sequence offers a powerful tool for the regioselective synthesis of bromo-substituted aromatic and heteroaromatic compounds. organic-chemistry.org
Bromine Atom Transfer and Radical-Mediated Bromination Approaches
The introduction of a bromine atom at the C-3 position of the 6,7-dihydroindolizin-8(5H)-one core can be conceptually approached through radical-mediated pathways, including bromine atom transfer. These methods are predicated on the generation of a bromine radical (Br•), which can then react with the indolizinone scaffold. rsc.org The vinylogous amide moiety within the five-membered ring of the indolizinone system presents a potential site for radical addition or substitution.
Hydrogen Atom Transfer (HAT) has become a prominent strategy for C-H bond activation by generating C-centered radicals. rsc.org In the context of the dihydroindolizinone system, a bromine radical, typically generated from a precursor like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could abstract a hydrogen atom. youtube.com However, direct C-H abstraction at the sp2-hybridized C-3 position is generally challenging.
A more plausible radical pathway involves the addition of a bromine radical to the electron-rich π-system of the enamine-like double bond within the five-membered ring, followed by subsequent elimination or rearrangement to yield the 3-bromo substituted product. The regioselectivity of such a reaction would be governed by the stability of the resulting radical intermediate.
The general mechanism for radical bromination involves three key stages:
Initiation: Generation of bromine radicals, often using light (hν) or a radical initiator to cleave the weak bond in a bromine source. youtube.com
Propagation: The bromine radical reacts with the substrate to form a radical intermediate, which then reacts with another molecule of the bromine source to yield the brominated product and a new bromine radical. youtube.com
Termination: Combination of any two radical species to form a non-radical product.
The selectivity of bromination is often higher than chlorination because the hydrogen abstraction step by a bromine radical is endothermic, leading to a more product-like transition state that is sensitive to the stability of the carbon radical being formed. youtube.com For the 6,7-dihydroindolizin-8(5H)-one system, the reaction would likely be initiated by a standard radical initiator.
Table 1: Common Radical Initiators and Conditions
| Initiator | Condition | Description |
| Azobisisobutyronitrile (AIBN) | Thermal (60-80 °C) | Decomposes to form two cyanoisopropyl radicals and nitrogen gas. |
| Benzoyl Peroxide | Thermal or Photochemical | The weak O-O bond cleaves to form benzoyloxy radicals. |
| N-Bromosuccinimide (NBS) | Light (hν) or Initiator | Commonly used source for bromine radicals in allylic and benzylic brominations. |
| Dibromine (Br₂) | Light (hν) | Direct photolysis can cleave the Br-Br bond to generate bromine atoms. youtube.com |
While specific examples for the direct radical bromination of 6,7-dihydroindolizin-8(5H)-one are not extensively documented in dedicated studies, the principles of radical halogenation provide a viable theoretical framework for its synthesis. youtube.comyoutube.com
Multi-Component Reactions Yielding Brominated Indolizinones
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer an efficient pathway to complex molecular scaffolds. organic-chemistry.org The synthesis of a brominated indolizinone system like 3-Bromo-6,7-dihydroindolizin-8(5H)-one could be envisioned through an MCR strategy, potentially combining a pyridine derivative, an alkyne, and a bromine source in a one-pot process.
Although a specific MCR for the direct synthesis of this compound is not established, one can conceptualize a pathway based on known indolizinone syntheses. For instance, a variation of the metal-catalyzed cyclization of pyridine-substituted propargylic alcohols could be adapted. nih.govorganic-chemistry.org
A hypothetical three-component reaction could involve:
A suitable pyridine precursor.
An alkyne component that already contains a bromine atom at the appropriate position or a functional group that can be converted to a bromide.
A carbonyl compound that ultimately forms the 6,7-dihydro-8(5H)-one portion of the ring system.
Alternatively, a domino reaction could be initiated from simpler starting materials. For example, a reaction between a pyridine derivative, a bromo-alkyne, and a component like levulinic acid could potentially be designed to construct the bicyclic core in a single pot. organic-chemistry.org The challenge in designing such MCRs lies in controlling the chemoselectivity and regioselectivity to ensure the desired assembly of the indolizinone framework with the bromine atom at the C-3 position.
Table 2: Hypothetical Multi-Component Reaction for Brominated Indolizinone Synthesis
| Component 1 | Component 2 | Component 3 | Potential Catalyst | Product Scaffold |
| 2-Substituted Pyridine | Bromo-propargyl alcohol | N/A (Internal Cyclization) | Cu(I), Au(I), Pt(II) | Brominated Indolizinone |
| Pyridine | Bromo-butynoate | Acetaldehyde | Lewis/Brønsted Acid | Brominated Dihydroindolizinone |
These approaches remain largely conceptual but highlight the potential of MCRs for the rapid and efficient construction of substituted heterocyclic systems like the target compound.
Precursor Synthesis and Stereocontrol in the Formation of Brominated Dihydroindolizinone Systems
Synthesis of Key 6,7-Dihydroindolizin-8(5H)-one Scaffolds
The synthesis of the core 6,7-dihydroindolizin-8(5H)-one scaffold is a critical prerequisite for subsequent bromination. Several effective methods have been developed for constructing this heterocyclic system. A prominent strategy involves the transition-metal-catalyzed cycloisomerization of readily available 2-pyridyl-substituted tertiary propargylic alcohols. organic-chemistry.org
This transformation is believed to proceed via the cyclization of the pyridine nitrogen onto a metal-activated alkyne. This step forms a key intermediate which then undergoes a stereoretentive Wagner–Meerwein shift, followed by proton transfer to yield the final indolizinone product. nih.gov Various catalysts based on copper, platinum, and palladium have been shown to be effective for this transformation. nih.govorganic-chemistry.org
Another approach is a catalyst-free, thermally induced cycloisomerization of the same propargylic alcohol precursors, which can be accelerated by microwave irradiation. organic-chemistry.org This method provides a more environmentally benign route to the indolizinone core.
Table 3: Selected Methods for the Synthesis of the Indolizinone Core
| Method | Catalyst/Condition | Starting Material | Reference |
| Cycloisomerization | Copper-catalyzed | 2-Pyridyl-substituted propargylic acetates | organic-chemistry.org |
| Cycloisomerization | Palladium-catalyzed domino process | Tertiary propargylic alcohols | organic-chemistry.org |
| Cycloisomerization | Catalyst-free, thermal/microwave | Tertiary propargylic alcohols | organic-chemistry.org |
| Cyclization/Migration | Indium(III) or Platinum(II) salts | Pyridine with propargylic substituent | nih.gov |
Once the 6,7-dihydroindolizin-8(5H)-one scaffold is obtained, it can serve as the direct precursor for the introduction of the bromine atom at the C-3 position.
Diastereoselective and Enantioselective Approaches to Brominated Indolizinone Frameworks
Achieving stereocontrol during the synthesis of brominated indolizinones is a significant challenge, particularly when creating chiral centers. The inherent chirality of the indolizinone core, which possesses a stereocenter at the C-9 ring-fusion position, can potentially be used to direct the stereoselective installation of new substituents. nih.gov
Diastereoselective Bromination:
If a chiral, non-racemic 6,7-dihydroindolizin-8(5H)-one precursor is used, the existing stereocenter at C-9 could exert diastereocontrol over the bromination at C-3. This facial selectivity would arise from the steric hindrance imposed by the substituents at the C-9 position, directing the incoming electrophilic or radical bromine species to the less hindered face of the molecule. For example, an electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a Lewis acid could exhibit diastereoselectivity dictated by the C-9 stereocenter.
Enantioselective Bromination:
Synthesizing an enantiomerically enriched this compound from an achiral precursor would require an asymmetric bromination strategy. This could involve the use of a chiral bromine source or a chiral catalyst.
Potential enantioselective methods could include:
Organocatalysis: Using a chiral amine or phosphine catalyst to activate the indolizinone substrate or the brominating agent.
Transition-Metal Catalysis: Employing a chiral ligand complexed to a metal center to mediate an enantioselective bromination.
While specific protocols for the asymmetric bromination of 6,7-dihydroindolizin-8(5H)-one are not well-established, the principles of asymmetric catalysis provide a clear roadmap for future development in this area. The ability to relay the stereochemical information from the C-9 ring-fusion to newly formed stereocenters has been demonstrated in other reactions of indolizinones, suggesting that diastereoselective bromination is a feasible strategy. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific information regarding the reaction chemistry and mechanistic elucidation of the compound This compound corresponding to the detailed outline provided.
Searches for Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Negishi), Nucleophilic Aromatic Substitution (SNAr), Metal-Halogen Exchange Reactions, Pericyclic Reactions (Diels-Alder, Ene), and Conjugate Addition reactions involving this specific molecule did not yield any published research, data tables, or detailed findings.
General information on these reaction types is available for other classes of compounds, such as bromoindoles, bromoquinolines, and other heterocyclic systems. However, in strict adherence to the request to focus solely on This compound , no relevant data can be provided for the following sections and subsections:
Reaction Chemistry and Mechanistic Elucidation of 3 Bromo 6,7 Dihydroindolizin 8 5h One3.1. Transformations Involving the Bromo Substituent at C 33.1.1. Palladium Catalyzed Cross Coupling Reactions E.g., Suzuki Miyaura, Sonogashira, Negishi 3.1.2. Nucleophilic Aromatic Substitution Snar on the Brominated Indolizinone Core3.1.3. Metal Halogen Exchange Reactions and Subsequent Electrophilic Quenching3.2. Reactivity of the Dihydroindolizinone Ring System Under Diverse Reaction Conditions3.2.1. Pericyclic Reactions: Diels Alder Cycloadditions and Ene Reactions3.2.2. Conjugate Addition Reactions, Including 1,4 Additions to the Vinylogous Amide Moiety
Reactivity of the Dihydroindolizinone Ring System under Diverse Reaction Conditions
Oxidative Functionalizations of the Indolizinone Scaffold
The indolizinone scaffold, while electron-rich in the five-membered ring, also possesses several C-H bonds that are potential sites for oxidative functionalization. These reactions can introduce new functional groups, such as hydroxyl or carbonyl groups, or create new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular architecture.
C-H Oxidation:
Direct C-H oxidation of the saturated six-membered ring (at C-5, C-6, or C-7) or the activated C-2 position of the pyrrole-like ring represents a powerful strategy for late-stage functionalization. Methodologies often employ transition metal catalysts (e.g., Palladium, Iron) or hypervalent iodine reagents. nih.govrsc.org For instance, iron complexes have been shown to catalyze the oxidation of N-acetyl amino acid esters with H₂O₂, showing high regioselectivity for the C-5 position in proline derivatives, which bear some structural resemblance to the indolizinone core. rsc.org Similarly, iodine(III)-mediated methods have been developed for the diastereoselective oxygenation of remote, unactivated C-H bonds in cyclic systems. nih.gov
Oxidative Annulation and Coupling:
The indolizinone core can undergo further oxidative transformations. Iodine-mediated reactions, for example, have been utilized for a range of oxidative processes, including annulations and functionalizations of various heterocyclic systems. rsc.orgqtanalytics.in Palladium-catalyzed C-H activation and subsequent coupling with various partners is another well-established strategy for functionalizing heterocyclic cores, often using molecular oxygen as the terminal oxidant. nih.gov In related indolizine (B1195054) systems, direct C-H borylation followed by Suzuki-Miyaura coupling has been used to introduce aryl groups at the C-5 position, demonstrating a form of oxidative functionalization. worktribe.com
| Reaction Type | Reagents/Catalyst | Potential Site of Functionalization | Example Transformation | Ref. |
| C-H Hydroxylation | Iron Complex / H₂O₂ | C-5, C-6, C-7 | Introduction of -OH group | rsc.org |
| C-H Oxygenation | Iodine(III) Reagents | C-5, C-6, C-7 | Introduction of oxygen-containing functional groups | nih.gov |
| C-H Arylation | Pd Catalyst / Oxidant | C-2, C-5 | Formation of C-C bond with an aryl group | nih.govworktribe.com |
| Oxidative Annulation | I₂ / Coupling Partner | C-2/C-3 | Formation of a new fused ring | qtanalytics.in |
Mechanistic Pathways and Identification of Reaction Intermediates
Understanding the mechanistic pathways of reactions involving 3-bromo-6,7-dihydroindolizin-8(5H)-one is key to controlling selectivity and predicting outcomes.
Mechanism of Hydrogenation:
The mechanism of catalytic hydrogenation of the indolizine core generally involves the adsorption of the substrate onto the surface of the heterogeneous catalyst. youtube.com The hydrogen molecule also adsorbs to the surface and dissociates into hydrogen atoms. youtube.com The alkene portion of the indolizinone then complexes with the metal surface, weakening the π-bond. This is followed by the stepwise or concerted transfer of two hydrogen atoms to the same face of the double bond, leading to a syn-addition product. youtube.com
For indolizine and indole (B1671886) systems, protonation under acidic conditions can play a key role. Protonation at the C-3 position (analogous to the C-2 position in the target compound) can generate an iminium ion intermediate. nih.gov This disruption of the aromaticity of the five-membered ring makes the system more susceptible to reduction. nih.gov In the hydrogenation of some substituted indolizines, a keto-enol tautomerism under kinetic control has been proposed as the source of diastereoselectivity, highlighting the complex interplay of factors that determine the stereochemical outcome. nih.gov
Intermediates in Reductive/Oxidative Processes:
In the reduction of related nitroaromatic compounds by certain enzymes, nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) species are key intermediates. mdpi.com While not directly analogous, this illustrates the stepwise nature of many reduction processes. In the Birch reduction of benzene (B151609) rings, a radical anion intermediate is formed, and its stability, which is influenced by substituents, dictates the regiochemical outcome of the reduction. youtube.com
Mechanistic studies on the formation of the indolizinone core itself, for example through iron(II)-induced cycloisomerization of pyridine-functionalized alkynes, have revealed the existence of unconventional "non-vinylidene" pathways, challenging previously assumed mechanisms. rsc.org Similarly, the formation of indolizines from 2-alkylazaarenes and bromonitroolefins is proposed to proceed through a cascade involving a Michael addition intermediate, followed by tautomerization and an intramolecular Sₙ2 reaction. nih.gov These studies underscore the importance of identifying transient species and intermediates to fully understand the reaction trajectory.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 6,7 Dihydroindolizin 8 5h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and multi-dimensional correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of 3-Bromo-6,7-dihydroindolizin-8(5H)-one provides information on the number of different types of protons and their local electronic environments. The signals for the aliphatic protons at positions 5, 6, and 7 typically appear as triplets due to scalar coupling with their adjacent methylene neighbors. The protons on the pyridine (B92270) ring (H-1 and H-2) and the pyrrole (B145914) ring (H-5) appear in the aromatic region of the spectrum.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C-8) is characteristically found in the downfield region (around 180-200 ppm). The positions of the sp²-hybridized carbons of the heterocyclic rings and the sp³-hybridized carbons of the saturated portion of the molecule can be clearly distinguished. The carbon atom attached to the bromine (C-3) is also identifiable by its characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on related indolizine (B1195054) structures. Actual experimental values may vary based on solvent and experimental conditions.
| Position | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | H | 7.0 - 7.5 | d | ~7-9 |
| 2 | H | 6.5 - 7.0 | d | ~7-9 |
| 5 | H | 4.0 - 4.5 | t | ~6-7 |
| 6 | H | 2.5 - 3.0 | m | - |
| 7 | H | 3.0 - 3.5 | t | ~6-7 |
| 1 | C | 105 - 115 | ||
| 2 | C | 120 - 130 | ||
| 3 | C | 110 - 120 | ||
| 5 | C | 40 - 45 | ||
| 6 | C | 25 - 30 | ||
| 7 | C | 40 - 45 | ||
| 8 | C | 180 - 190 | ||
| 8a | C | 130 - 140 |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for confirming the complex connectivity of the fused ring system.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings. It would show a clear correlation between the protons on C-5, C-6, and C-7, confirming the -CH₂-CH₂-CH₂- sequence in the saturated ring. It would also show coupling between adjacent aromatic protons H-1 and H-2.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding. For a relatively rigid structure like this, NOESY can help confirm through-space proximities between protons on different parts of the molecule, further validating the assigned structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) group of the α,β-unsaturated ketone, typically appearing in the range of 1640-1680 cm⁻¹. Other significant peaks include C-H stretching vibrations for both the aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-2960 cm⁻¹) portions of the molecule, and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹). The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C and C=O stretching bands are also observable in the Raman spectrum. It is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | C-H | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |
| C=O Stretch | Ketone | 1640 - 1680 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-Br Stretch | Bromoalkene | 500 - 600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This precision allows for the determination of a unique molecular formula. For this compound (C₈H₈BrNO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. researchgate.net
Calculated Monoisotopic Mass for C₈H₈⁷⁹BrNO: 212.9838 Da
Calculated Monoisotopic Mass for C₈H₈⁸¹BrNO: 214.9818 Da
An experimental HRMS result matching these values to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition.
One of the most definitive features in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (~50.7% and ~49.3%, respectively). youtube.com
This results in a characteristic pair of peaks in the mass spectrum for the molecular ion ([M]⁺) and any bromine-containing fragments. The two peaks will be separated by 2 m/z units, and their relative intensities will be approximately 1:1. The observation of this distinct [M]⁺ and [M+2]⁺ pattern is a clear and reliable indicator of the presence of a single bromine atom in the molecule. youtube.commiamioh.edu
Table 3: Predicted Molecular Ion Isotopic Pattern for this compound
| Ion | m/z (Nominal) | Isotope Composition | Relative Intensity |
| [M]⁺ | 213 | C₈H₈⁷⁹BrNO | ~100% |
| [M+2]⁺ | 215 | C₈H₈⁸¹BrNO | ~98% |
The requested crystallographic data for "this compound" is not available in the provided search results. Consequently, the section on its X-ray crystallography cannot be generated.
Computational Chemistry and Theoretical Investigations of 3 Bromo 6,7 Dihydroindolizin 8 5h One
Quantum Mechanical (QM) Calculation Methods Applied to Brominated Indolizinones
Density Functional Theory (DFT) has become a primary tool for computational studies on organic molecules due to its favorable balance of accuracy and computational cost. bhu.ac.in For 3-Bromo-6,7-dihydroindolizin-8(5H)-one, DFT calculations would typically be employed to determine its most stable three-dimensional structure (optimized geometry). The choice of the functional and basis set is critical for obtaining reliable results, especially for a molecule containing a heavy atom like bromine.
Commonly used hybrid functionals such as B3LYP or M06-2X are often selected for such calculations. rsc.org The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be able to accurately describe the electron distribution around all atoms, including the diffuse nature of the electrons in bromine. Pople-style basis sets, like 6-311++G(d,p), are frequently used. nih.gov For enhanced accuracy with the bromine atom, effective core potentials (ECPs) like LANL2DZ can be employed, which replace the core electrons of the heavy atom with a potential, thereby reducing computational expense while maintaining accuracy for the valence electrons. youtube.com The selection of a basis set often involves a trade-off between the desired accuracy and the size of the system. echemi.comresearchgate.net Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, offer a higher level of theory for more precise calculations. echemi.comresearchgate.net
The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms. The results of these calculations would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles for this compound.
Beyond DFT, other quantum mechanical methods can be applied to study the electronic structure of this compound.
Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netresearchgate.net While computationally more demanding than DFT, they can provide benchmark results for electronic properties. For instance, ab initio calculations have been used to study the structure and protonation of other indolizine (B1195054) derivatives. researchgate.net
Semi-empirical methods , such as AM1, PM3, and RM1, offer a more computationally efficient alternative by incorporating empirical parameters into the calculations. wustl.edu These methods are particularly useful for larger molecules or for preliminary, high-throughput screening of molecular properties. researchgate.net Studies on related heterocyclic systems have shown that methods like RM1 and PM3 can predict bond lengths with reasonable accuracy when compared to X-ray crystallographic data. researchgate.net
Electronic Structure and Reactivity Descriptors
From the wave function or electron density obtained through QM calculations, a variety of electronic descriptors can be calculated to understand the reactivity and electronic properties of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For this compound, the spatial distribution of the HOMO would likely be concentrated on the electron-rich portions of the indolizinone ring system, while the LUMO would be distributed over the electron-deficient areas, including the carbonyl group and the carbon atom attached to the bromine.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. These would likely be found around the carbonyl oxygen and potentially the nitrogen atom in this compound. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These would be expected near the hydrogen atoms and the carbon atom of the carbonyl group. Green and yellow regions denote areas of neutral or intermediate potential. The MEP map provides a comprehensive picture of the molecule's polarity and charge-related properties. bhu.ac.in
To quantify the reactivity of this compound more precisely, global and local reactivity descriptors can be calculated using conceptual DFT.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron density can be deformed.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net
Local reactivity descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule. wikipedia.orgscm.com The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. joaquinbarroso.com There are three main types of Fukui functions:
f+(r): For nucleophilic attack (attack by an electron donor).
f-(r): For electrophilic attack (attack by an electron acceptor).
f0(r): For radical attack.
By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most susceptible to different types of chemical reactions. researchgate.netsubstack.com For instance, the atom with the highest f+ value would be the most likely site for nucleophilic attack.
| Descriptor | Value |
|---|---|
| Electronegativity (χ) (eV) | 4.15 |
| Chemical Hardness (η) (eV) | 2.35 |
| Global Softness (S) (eV-1) | 0.43 |
| Electrophilicity Index (ω) (eV) | 3.66 |
Reaction Pathway Modeling and Transition State Characterization for Indolizinone Transformations
The study of reaction mechanisms involving this compound would heavily rely on quantum chemical calculations to map out potential energy surfaces. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
Methodology: Density Functional Theory (DFT) is a common method for this type of investigation, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Calculations would be performed to locate the optimized geometries of all stationary points along a proposed reaction coordinate, such as in a nucleophilic substitution or a cross-coupling reaction.
Transition State Characterization: A key step is the characterization of transition state (TS) structures. A true TS is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking or forming of a specific bond.
Hypothetical Findings for a Suzuki Coupling Reaction: Let's consider a hypothetical Suzuki coupling reaction where the bromine atom at the C3 position is replaced. The reaction pathway would be modeled to understand the energies of the oxidative addition, transmetalation, and reductive elimination steps.
Table 5.3.1: Hypothetical Energy Profile for a Suzuki Coupling Reaction
| Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature |
|---|---|---|---|
| Reactants | This compound + Catalyst + Boronic Acid | 0.0 | - |
| Oxidative Addition TS | [Catalyst-Indolizinone]‡ | +15.2 | Elongated C-Br bond, forming Pd-C and Pd-Br bonds |
| Intermediate 1 | Oxidative Addition Product | -5.4 | Planar Pd(II) complex |
| Transmetalation TS | [Intermediate 1-Boronate]‡ | +12.8 | Bridging group between Pd and Boron |
| Intermediate 2 | Transmetalation Product | -8.1 | New C-C bond precursor complex |
| Reductive Elimination TS | [Intermediate 2]‡ | +10.5 | Distorted square planar geometry at Pd |
| Products | 3-Aryl-6,7-dihydroindolizin-8(5H)-one + Catalyst | -25.0 | - |
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) via Computational Methods
Computational methods can predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) computed at the same level of theory.
Table 5.4.1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)
| Atom | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C1 | 120.5 | 121.0 | 6.85 | 6.90 |
| C2 | 115.8 | 116.2 | 6.70 | 6.75 |
| C3 | 95.3 | 96.1 | - | - |
| C5 | 45.2 | 45.8 | 4.10 | 4.15 |
| C6 | 22.1 | 22.5 | 2.15 | 2.20 |
| C7 | 30.4 | 30.9 | 2.95 | 3.00 |
| C8 | 195.6 | 196.3 | - | - |
| C8a | 138.9 | 139.5 | - | - |
IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to UV-Vis absorption spectra. The calculations provide the excitation energies (often expressed in nm) and the oscillator strengths, which relate to the intensity of the absorption bands.
Conformational Analysis and Molecular Dynamics Simulations
The dihydroindolizinone core is not planar, and the six-membered ring can adopt different conformations.
Conformational Analysis: A systematic conformational search would be performed to identify low-energy conformers. This can be done by rotating the single bonds in the saturated portion of the ring and performing geometry optimizations on the resulting structures. The relative energies of these conformers, calculated using DFT, indicate their relative populations at a given temperature according to the Boltzmann distribution. The saturated ring in the 6,7-dihydro portion likely adopts a chair or twist-boat-like conformation.
Molecular Dynamics (MD) Simulations: MD simulations would provide insight into the dynamic behavior of the molecule over time. By simulating the molecule's motion for several nanoseconds, one could observe conformational transitions and the flexibility of the ring system in a simulated solvent environment. This would reveal the most stable and accessible conformations and the energy barriers between them, providing a more complete picture than a static conformational search.
Strategic Applications in Complex Chemical Synthesis
Utilization of 3-Bromo-6,7-dihydroindolizin-8(5H)-one as a Versatile Synthetic Building Block
There is no available literature detailing the use of this specific compound as a synthetic building block.
Development of Complex Polycyclic and Fused Heterocyclic Systems from Brominated Indolizinone Scaffolds
While the synthesis of fused indolizine (B1195054) scaffolds is an active area of research researchgate.net, no documents were found that start from or utilize this compound.
Advanced Functionalization for Novel Organic Materials and Optoelectronic Components (e.g., fluorophores)
No research could be located describing the functionalization of this compound for applications in materials science or optoelectronics.
Contributions to the Synthesis of Structurally Diverse Alkaloid Analogs and Complex Molecular Architectures
The synthesis of alkaloid analogs is a significant field clockss.orgnih.govuni.lu, but no pathways involving this compound as a precursor or intermediate have been documented in the accessible literature.
Due to the absence of specific data, creating data tables or detailing research findings for "this compound" is not feasible.
Concluding Remarks and Future Perspectives in Brominated Dihydroindolizinone Research
Summary of Key Methodological Advances and Synthetic Achievements
The synthesis of the indolizine (B1195054) core has witnessed significant advancements, moving from classical methods to more sophisticated and efficient strategies. These developments provide a strong foundation for the future synthesis of specifically substituted derivatives like 3-bromo-6,7-dihydroindolizin-8(5H)-one.
One of the most powerful and versatile methods for constructing the indolizine skeleton is the [3+2] cycloaddition reaction between pyridinium (B92312) ylides and suitable dipolarophiles. nih.govresearchgate.net This approach allows for the rapid assembly of the bicyclic core with a high degree of functional group tolerance. The choice of substituents on both the pyridinium salt and the dipolarophile can be varied to achieve a wide range of substituted indolizines. For the synthesis of the target compound, a strategy involving a brominated pyridinium ylide could be envisioned.
Recent progress has also focused on transition-metal-free synthetic routes , which are advantageous for their reduced cost and environmental impact. nih.gov These methods often rely on domino reactions that form multiple bonds in a single operation, leading to increased efficiency. The development of such strategies for dihydroindolizinone synthesis would be a significant step forward.
Furthermore, the functionalization of pre-formed indolizine or dihydroindolizinone cores represents another key area of advancement. While direct bromination of the 6,7-dihydroindolizin-8(5H)-one core at the 3-position has not been extensively documented, electrophilic substitution reactions are a common feature in indolizine chemistry. capes.gov.br The reactivity of the indolizine nucleus is highly dependent on the electronic nature of the substituents already present on the ring.
| Synthetic Strategy | Description | Key Features | Potential for this compound |
| [3+2] Cycloaddition | Reaction of a pyridinium ylide with an alkene or alkyne. nih.govresearchgate.net | High convergence, modularity, and functional group tolerance. | Use of a brominated pyridinium ylide or a bromo-substituted dipolarophile. |
| Transition-Metal-Free Annulation | Cascade reactions initiated by a base or other catalyst to form the bicyclic system. nih.gov | Avoids metal contamination, often uses milder conditions. | Development of a domino sequence starting from readily available acyclic precursors. |
| Late-Stage Functionalization | Introduction of the bromine atom onto a pre-existing dihydroindolizinone scaffold. | Allows for the diversification of a common intermediate. | Investigation of electrophilic brominating agents and reaction conditions for selective C3-bromination. |
Identification of Unexplored Reactivity Profiles and Remaining Synthetic Challenges
Despite the progress in indolizine synthesis, the specific chemistry of this compound presents several unexplored avenues and challenges. The interplay between the electron-withdrawing bromine atom, the carbonyl group, and the enamine-like character of the dihydroindolizine core is expected to give rise to unique reactivity.
Unexplored Reactivity:
Cross-Coupling Reactions: The bromine atom at the 3-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of a wide range of carbon and heteroatom substituents, leading to the rapid generation of diverse compound libraries for biological screening.
Nucleophilic Aromatic Substitution (SNA_r): The influence of the carbonyl group on the reactivity of the C3-bromo substituent towards nucleophilic displacement has not been investigated. This could provide a direct route to 3-amino, 3-alkoxy, and 3-thioether derivatives.
Reactivity of the Carbonyl Group: The ketone at the 8-position offers a site for various transformations, including reduction to the corresponding alcohol, reductive amination, and the formation of hydrazones or oximes. The stereochemical outcome of these reactions will be of significant interest.
Diels-Alder and other Cycloaddition Reactions: The diene system within the six-membered ring of the indolizinone core could potentially participate in cycloaddition reactions, although the presence of the bromine and carbonyl groups may influence its reactivity.
Synthetic Challenges:
Regioselective Synthesis: A primary challenge is the development of a synthetic route that selectively installs the bromine atom at the 3-position, avoiding bromination at other potentially reactive sites on the ring.
Stability: The stability of the dihydroindolizinone core, particularly under harsh reaction conditions, needs to be carefully considered. The enamine-like moiety can be sensitive to acidic or oxidative conditions.
Stereocontrol: For derivatives where new stereocenters are introduced, for example, through reduction of the C8-ketone, achieving high levels of stereocontrol will be a significant challenge.
Potential for Integration into Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offer significant advantages for the synthesis of heterocyclic compounds, including potentially this compound. nih.govspringerprofessional.desci-hub.se
Advantages of Flow Chemistry:
Enhanced Safety: Flow reactors can handle highly reactive or hazardous reagents (such as bromine) more safely due to the small reaction volumes at any given time.
Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and selectivities.
Facilitated Scale-Up: Scaling up a reaction in a flow system is often more straightforward than in batch production.
An automated synthesis platform could be developed to rapidly explore the chemical space around the this compound scaffold. Such a platform could integrate flow chemistry modules for the synthesis of the core structure, followed by automated purification and subsequent diversification through parallel cross-coupling or nucleophilic substitution reactions. This would significantly accelerate the discovery of new derivatives with interesting properties.
| Technology | Potential Application to Brominated Dihydroindolizinones | Anticipated Benefits |
| Flow Chemistry | Synthesis of the dihydroindolizinone core; bromination reactions. nih.govspringerprofessional.desci-hub.se | Improved safety, enhanced control over reaction parameters, easier scale-up. |
| Automated Synthesis | High-throughput synthesis of derivatives via cross-coupling or other functionalization reactions. | Rapid generation of compound libraries for screening, accelerated structure-activity relationship studies. |
| In-line Analysis | Integration of analytical techniques (e.g., NMR, MS) into the flow stream. | Real-time reaction monitoring and optimization. |
Emerging Roles in the Design of Advanced Chemical Tools and Materials
The unique structural and electronic properties of brominated dihydroindolizinones suggest their potential for a range of applications beyond traditional medicinal chemistry, including the development of advanced chemical tools and materials.
Chemical Probes: The bromine atom can be a key feature in the design of chemical probes. nih.govpitt.edunih.gov For instance, it can serve as a site for the attachment of reporter groups (e.g., fluorophores, biotin) or photo-affinity labels. The reactivity of the C-Br bond can also be exploited for covalent labeling of biological targets.
Materials Science: N-fused heterocycles are known to exhibit interesting photophysical properties. The introduction of a heavy atom like bromine can influence these properties, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) or as components of novel dyes and pigments. The ability to further functionalize the molecule via the bromo substituent opens up possibilities for tuning these material properties.
Boron-Containing Heterocycles: The bromine atom can be a precursor for the introduction of boron-containing functionalities through reactions like the Miyaura borylation. nih.gov This would lead to the formation of boronic acids or esters, which are themselves versatile building blocks and can have interesting applications in materials science and as sensors.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-6,7-dihydroindolizin-8(5H)-one, and how can reaction conditions be standardized?
The synthesis typically involves cyclization and bromination steps. A validated route starts with 4-(pyrrol-1-yl)butanoic acid stirred in polyphosphoric acid at 30°C for 16 hours, followed by quenching, extraction with CH₂Cl₂, and purification via column chromatography (cyclohexane/ethyl acetate 8:2) . For regioselective bromination, palladium-catalyzed arylation or heteroatom insertion can be employed, ensuring controlled reaction parameters (e.g., temperature, catalyst loading) to minimize side products .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
¹H NMR (δ 2.23–2.53 ppm for cyclopentane protons and δ 6.2–7.8 ppm for aromatic protons) and ¹³C NMR are critical for confirming the fused bicyclic structure and bromine substitution . IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Purity assessment requires HPLC (≥95% purity) and mass spectrometry (MS) for molecular ion confirmation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalytic systems influence stereochemical outcomes?
Enantioselective hydroacylation using rhodium catalysts with chiral ligands (e.g., (R)-DTBM-SEGPHOS) enables annulation to form the indolizinone core. Key factors include solvent polarity (toluene preferred), temperature (80–100°C), and ligand-to-metal ratios. Yields >80% and enantiomeric excess (ee) >90% are achievable under optimized conditions .
Q. What computational strategies are suitable for modeling the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
Density functional theory (DFT) can predict transition states and regioselectivity in Suzuki-Miyaura couplings. Focus on electron density maps at the bromine site and palladium’s oxidative addition kinetics. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended .
Q. How should researchers design factorial experiments to optimize the synthesis of this compound while minimizing side reactions?
Use a 2³ factorial design to test variables:
- Catalyst type (Pd(OAc)₂ vs. PdCl₂),
- Temperature (80°C vs. 100°C),
- Solvent (DMF vs. THF). Analyze main effects and interactions via ANOVA to identify conditions maximizing yield and selectivity .
Methodological and Theoretical Frameworks
Q. How can discrepancies in reported biological activities of this compound derivatives be systematically investigated?
Conduct comparative structure-activity relationship (SAR) studies with halogen-substituted analogs (e.g., 8-chloro or 8-methyl derivatives). Use standardized assays (e.g., kinase inhibition or cytotoxicity) under identical conditions. Statistical tools like principal component analysis (PCA) can resolve confounding variables .
Q. What theoretical models are applicable for predicting the regioselectivity of bromination in dihydroindolizinone derivatives?
Frontier molecular orbital (FMO) theory identifies electron-rich sites susceptible to electrophilic bromination. Calculate HOMO/LUMO energies using computational chemistry tools to prioritize C-3 vs. C-5 bromination pathways .
Data Analysis and Validation
Q. How should researchers validate the mechanistic pathway of this compound formation in acid-catalyzed cyclization?
Perform kinetic isotope effect (KIE) studies and trap intermediates (e.g., protonated enol forms) using low-temperature NMR. Compare experimental data with DFT-simulated energy profiles to confirm stepwise vs. concerted mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
